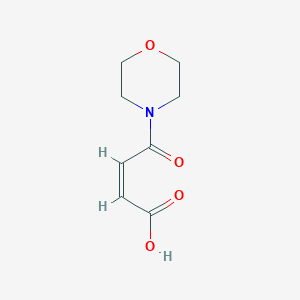

(Z)-4-morpholin-4-yl-4-oxobut-2-enoic acid

Description

Overview of α,β-Unsaturated γ-Keto Acids in Organic Chemistry

α,β-Unsaturated carbonyl compounds are a class of organic molecules characterized by a carbonyl group conjugated with a carbon-carbon double bond. wikipedia.org This arrangement results in electrophilicity at both the carbonyl carbon and the β-carbon, making them susceptible to nucleophilic attack at either site. wikipedia.org Additions to the alkene are known as conjugate additions, a well-known example being the Michael addition. wikipedia.org

Within this class, α,β-unsaturated γ-keto acids represent a specific and versatile group of synthons. They possess multiple reactive sites, including the carbon-carbon double bond (C=C) and the carbonyl group (C=O), which can participate in a variety of catalytic asymmetric transformations. nih.gov These compounds can act as acceptors in 1,4-addition reactions at the double bond and 1,2-addition reactions at the carbonyl group. nih.gov Their utility extends to their use as precursors for chiral cyclic compounds in various [2+n], [3+n], and [4+n] annulation reactions. nih.gov

Structural Significance of the 4-Oxobut-2-enoic Acid Scaffold

The 4-oxobut-2-enoic acid framework is a key structural motif found in various biologically active molecules. Research into derivatives of this scaffold has revealed its potential in enzyme inhibition. For instance, series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and 2-amino-4-aryl-4-oxobut-2-enoic acids have been synthesized and identified as potent inhibitors of the kynurenine-3-hydroxylase enzyme, which is a target for developing neuroprotective agents. nih.govresearchgate.net The synthesis of various substituted 2-(hydrazono)-4-oxobutanoic acids has also been explored, with studies indicating that these compounds can exhibit anti-inflammatory activity. chimicatechnoacta.ruresearchgate.net The versatility of this scaffold makes it a valuable building block in the design of new therapeutic agents.

Role of the Morpholine (B109124) Moiety in Chemical Biology and Medicinal Chemistry

Morpholine is a heterocyclic motif frequently utilized in medicinal chemistry, where it is considered a "privileged pharmacophore". nih.govnih.gov Its incorporation into drug candidates is often driven by its advantageous physicochemical, biological, and metabolic properties. nih.govsci-hub.se The presence of the morpholine ring can enhance a molecule's potency and modulate its pharmacokinetic profile. nih.govresearchgate.net

Key advantages of using a morpholine moiety include:

Improved Physicochemical Properties: It can increase the solubility and bioavailability of a compound. biosynce.com

Metabolic Stability: The morpholine nucleus can enhance the metabolic stability of drugs. nih.govresearchgate.net

The versatility and facile synthetic routes for introducing the morpholine ring make it a common building block in the development of lead compounds with a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov

Contextualizing (Z)-4-morpholin-4-yl-4-oxobut-2-enoic Acid within Butenoic Acid Research

Butenoic acid (C₄H₆O₂) is a monocarboxylic acid that exists as several isomers depending on the position and geometry of the carbon-carbon double bond. wikipedia.org The primary isomers are 2-butenoic acid and 3-butenoic acid. wikipedia.org Furthermore, 2-butenoic acid exists as two geometric isomers: a trans isomer (crotonic acid) and a cis isomer (isocrotonic acid). wikipedia.org The compound of interest, this compound, is a derivative of the (Z) or cis isomer of 2-butenoic acid, specifically isocrotonic acid.

Research in the broader butenoic acid field is driven by its applications in chemical manufacturing and the development of new materials. statsndata.org While much of the available commercial and research data focuses on the (E) or trans isomer of substituted butenoic acids, the (Z) configuration remains a subject of synthetic and academic interest. chemscene.compharmaffiliates.com

Table 1: Isomers of Butenoic Acid A comparison of the basic structural isomers of butenoic acid.

| Name | Systematic Name | Structure |

|---|---|---|

| Crotonic Acid | (E)-But-2-enoic acid | trans-HOOC−CH=CH−CH₃ |

| Isocrotonic Acid | (Z)-But-2-enoic acid | cis-HOOC−CH=CH−CH₃ |

| 3-Butenoic Acid | But-3-enoic acid | HOOC−CH₂−CH=CH₂ |

Academic Research Objectives and Scope of Investigation

The investigation of a specific molecule like this compound typically encompasses several key academic objectives. Based on its structural components, a logical scope of research would include:

Synthesis and Characterization: Developing efficient synthetic routes to produce the molecule with high purity and stereoselectivity for the (Z)-isomer, followed by comprehensive structural confirmation using analytical techniques.

Reactivity Studies: Investigating the chemical reactivity of the molecule, particularly at the α,β-unsaturated system, to understand its potential as an intermediate in the synthesis of more complex structures.

Biological Screening: Given the established roles of the 4-oxobut-2-enoic acid scaffold and the morpholine moiety in medicinal chemistry, a primary objective would be to screen the compound for various biological activities, such as enzyme inhibition or antimicrobial effects.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the compound to determine how modifications to its structure affect its biological activity, providing insights for the design of more potent and selective molecules.

Table 2: Chemical Properties of 4-Morpholin-4-yl-4-oxobut-2-enoic Acid Note: Data corresponds to the (E)-isomer as it is more widely reported. Properties for the (Z)-isomer may vary.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁NO₄ |

| Molecular Weight | 185.18 g/mol |

| Topological Polar Surface Area (TPSA) | 66.84 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

Data sourced from ChemScene. chemscene.com

Structure

3D Structure

Properties

IUPAC Name |

(Z)-4-morpholin-4-yl-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c10-7(1-2-8(11)12)9-3-5-13-6-4-9/h1-2H,3-6H2,(H,11,12)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTFTKXWJQFGLI-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Z 4 Morpholin 4 Yl 4 Oxobut 2 Enoic Acid and Analogues

Synthetic Pathways to 4-Oxobut-2-enoic Acid Frameworks

The construction of the 4-oxobut-2-enoic acid core is a critical first step in the synthesis of the target molecule and its analogues. Various synthetic strategies have been developed to access butenoic acid derivatives, which can be adapted for this purpose.

General Synthesis Strategies for Butenoic Acid Derivatives

The synthesis of 4-oxobutenoic acids can be approached through several general methods. One common strategy is the aldol-type condensation reaction between a methyl ketone derivative and glyoxylic acid. This reaction can be facilitated by microwave assistance in the presence of a catalyst such as pyrrolidinium (B1226570) acetate (B1210297) or p-toluenesulfonic acid researchgate.net. Another approach involves the Friedel-Crafts acylation of electron-rich aromatic compounds with maleic anhydride (B1165640), which directly furnishes the carboxylic acid functionality researchgate.net. The α,β-unsaturated carboxylic acid motif is a versatile building block in the synthesis of complex molecules, including pharmaceuticals and natural products researchgate.net.

Esterification and Condensation Reactions for Scaffold Construction

Esterification and condensation reactions are fundamental to building the 4-oxobut-2-enoic acid scaffold. A classic method for ester formation is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid quora.comlibretexts.orgck12.org. This reversible reaction often requires the removal of water to drive the equilibrium towards the ester product quora.com. For instance, butanoic acid reacts with an alcohol to form the corresponding butanoate ester and water quora.comyoutube.comlibretexts.org.

Condensation reactions, in a broader sense, involve the joining of two molecules with the elimination of a small molecule, such as water libretexts.orgck12.org. The formation of the butenoic acid framework can be envisioned through a condensation strategy, for example, by reacting a suitable dicarbonyl compound or its equivalent with a phosphorus ylide in a Wittig-type reaction, which can also control the stereochemistry of the resulting double bond.

Incorporation of the Morpholine (B109124) Group

The introduction of the morpholine moiety is a key step in the synthesis of (Z)-4-morpholin-4-yl-4-oxobut-2-enoic acid. Morpholine can be incorporated through various amidation reactions. A common method involves the reaction of a carboxylic acid or its activated derivative (such as an acid chloride or an ester) with morpholine. For instance, morpholine can react with ethyl chloroacetate (B1199739) in the presence of a base like triethylamine (B128534) to form morpholin-N-ethyl acetate researchgate.netresearchgate.net. This can be a versatile intermediate for further transformations.

The synthesis of morpholine derivatives is a well-established area of organic chemistry, with methods ranging from the reaction of 1,2-amino alcohols with suitable reagents to photocatalytic couplings organic-chemistry.orgresearchgate.net. In the context of the target molecule, the morpholine ring is typically introduced by forming an amide bond with the C4 carboxylic acid group of a pre-existing butenoic acid framework.

Stereoselective Synthesis of (Z)-Isomers

Achieving the (Z)-configuration of the double bond is a crucial aspect of the synthesis. The thermodynamic stability of the (E)-isomer often presents a challenge in stereoselective synthesis researchgate.net. Several methods have been developed for the stereoselective synthesis of (Z)-alkenes. These include modified Wittig reactions, such as the Horner-Wadsworth-Emmons reaction, which can be tuned to favor the formation of the (Z)-isomer researchgate.netnih.gov. The choice of phosphonate (B1237965) reagent, base, and reaction conditions can significantly influence the E/Z selectivity researchgate.net.

Functional Group Reactivity and Derivatization Strategies

The chemical reactivity of this compound is largely dictated by the presence of the α,β-unsaturated ketone system, the carboxylic acid, and the morpholine amide.

Reactions at the α,β-Unsaturated Ketone System

The α,β-unsaturated ketone moiety is a highly reactive functional group that can undergo a variety of chemical transformations. It is an excellent Michael acceptor, readily undergoing conjugate addition reactions with a wide range of nucleophiles at the β-position mdpi.comnih.gov. This reactivity allows for the introduction of diverse substituents and the construction of more complex molecular architectures.

Common nucleophiles that can react with α,β-unsaturated ketones include:

Carbon nucleophiles: Enolates, organocuprates, and nitroalkanes can add to the β-carbon, forming new carbon-carbon bonds mdpi.comresearchgate.net.

Heteroatom nucleophiles: Amines, thiols, and alcohols can also participate in Michael additions, leading to the formation of β-amino, β-thio, and β-alkoxy ketones, respectively mdpi.com.

The reaction of α,β-unsaturated ketones with hydroxyl radicals often proceeds via addition to the C=C double bond copernicus.org. Furthermore, these systems can participate in cycloaddition reactions and can be reduced to the corresponding saturated ketones or allylic alcohols. The presence of both a carbonyl group and a double bond allows for a rich and diverse chemistry, enabling the synthesis of a wide array of derivatives.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group in α,β-unsaturated systems like this compound is a versatile handle for various chemical transformations. Standard reactions of carboxylic acids can be employed to generate a diverse range of derivatives.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. This can be achieved through various methods, including Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the esterification of maleic acid with alcohols is a well-established process. researchgate.net The reaction of maleic anhydride, a related precursor, with butanols in the presence of catalysts like sulfuric acid or phosphotungstic acid yields the corresponding mono- and diesters. It is anticipated that this compound would undergo similar reactions to produce a variety of ester derivatives. The use of cation-exchange resins as catalysts can also be employed to facilitate the esterification of maleic acid with alcohols like ethanol, offering a more environmentally friendly approach. researchgate.net

Amide Formation: The carboxylic acid can also be converted to amides by reaction with primary or secondary amines in the presence of a coupling agent. This transformation would yield a series of (Z)-4-morpholin-4-yl-4-oxobut-2-enamides, further expanding the chemical space accessible from this starting material.

A summary of potential transformations of the carboxylic acid moiety is presented in the table below.

| Transformation | Reagents and Conditions | Expected Product |

| Esterification | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) | (Z)-alkyl 4-morpholin-4-yl-4-oxobut-2-enoate |

| Amide Formation | Amine (e.g., R¹R²NH), Coupling Agent (e.g., DCC, EDC) | (Z)-N,N-dialkyl-4-morpholin-4-yl-4-oxobut-2-enamide |

Chemical Modifications of the Morpholine Ring

The morpholine ring in this compound, being a secondary amine derivative, offers opportunities for further functionalization, primarily at the nitrogen atom. However, the nitrogen atom in an amide is significantly less nucleophilic than in a free amine. Therefore, reactions targeting the morpholine nitrogen would likely require harsh conditions or prior modification of the amide.

N-Alkylation: While direct N-alkylation of the morpholine nitrogen in the title compound is challenging due to the electron-withdrawing effect of the adjacent carbonyl group, analogous reactions on simpler morpholine systems have been reported. For example, the N-alkylation of morpholine with alcohols can be achieved using a CuO–NiO/γ–Al₂O₃ catalyst in the gas–solid phase. researchgate.netakjournals.com This suggests that if the amide bond were to be reduced, subsequent N-alkylation would be a viable strategy.

Reduction of the Amide: The morpholine amide itself can be a target for reduction. Morpholine amides can be reduced to the corresponding amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com More chemoselective methods for the reduction of amides have also been developed. For instance, samarium(II) iodide (SmI₂) in the presence of an amine and water can reduce amides to alcohols, showcasing a different reactivity pattern. nih.gov The reduction of morpholine amides can also be achieved through catalytic hydrogenation. researchgate.netresearchgate.net

The following table summarizes potential modifications involving the morpholine ring.

| Modification | Reagents and Conditions | Potential Product |

| N-Alkylation (of reduced amide) | Alcohol, CuO–NiO/γ–Al₂O₃ catalyst | N-alkylated morpholine derivative |

| Amide Reduction to Amine | LiAlH₄ | (Z)-1-(morpholin-4-yl)but-2-en-1-amine derivative |

| Amide Reduction to Alcohol | SmI₂/Amine/H₂O | (Z)-4-hydroxy-1-(morpholin-4-yl)but-2-en-1-one |

Utility in Heterocyclic Synthesis and Complex Molecule Construction

The combination of the α,β-unsaturated carbonyl system and the morpholine moiety makes this compound and its analogues valuable building blocks for the synthesis of more complex molecules, particularly heterocycles.

Building Block Potential for Diverse Chemical Structures

The reactive nature of the double bond and the carbonyl groups in butenoic acid derivatives allows them to participate in a variety of cycloaddition and condensation reactions.

Diels-Alder Reactions: N-substituted maleimides, which are structurally related to the title compound, are excellent dienophiles in Diels-Alder reactions. wikipedia.org They react with conjugated dienes to form substituted cyclohexene (B86901) derivatives, which can be further elaborated. For example, N-phenylmaleimide reacts with furan (B31954) in a Diels-Alder cycloaddition. tandfonline.com It is plausible that ester or other derivatives of this compound could also function as dienophiles in similar [4+2] cycloadditions, providing access to a range of complex polycyclic structures.

Synthesis of Fused Maleimides: The maleimide (B117702) ring system itself can be fused to other heterocyclic systems. Various methods exist for the synthesis of fused maleimides, often involving reactions of maleic anhydrides or diesters. bohrium.com

Cyclization Reactions and Intramolecular Processes

The functional groups present in this compound and its derivatives can participate in intramolecular cyclization reactions to form various heterocyclic systems.

Synthesis of Pyridazines: A common method for the synthesis of pyridazinones involves the condensation of maleic acid derivatives with hydrazines. iglobaljournal.comwikipedia.org The reaction of a 1,4-dicarbonyl compound, which is structurally related to the butenoic acid backbone, with hydrazine (B178648) hydrate (B1144303) can lead to the formation of a pyridazine (B1198779) ring. google.comorganic-chemistry.org By analogy, this compound or its ester derivatives could react with hydrazine to form substituted pyridazinones.

Synthesis of Pyrazoles: α,β-Unsaturated ketones and acids are well-known precursors for the synthesis of pyrazoles and pyrazolines. researchgate.net The reaction typically involves a cyclocondensation with a hydrazine derivative. nih.govnih.govchim.itmdpi.com The Michael addition of hydrazine to the α,β-unsaturated system, followed by intramolecular condensation and dehydration, leads to the formation of the pyrazole (B372694) ring. Therefore, this compound could serve as a precursor for the synthesis of pyrazole derivatives carrying a morpholinoylmethyl substituent.

Formation of Butenolides: Functionalized butenoic acids and their derivatives can undergo intramolecular cyclization to form butenolides (furan-2-ones). ucas.ac.cnresearchgate.netorganic-chemistry.orgnih.govresearchgate.net For example, the cyclization of functionalized γ-hydroxy-α,β-butenoates can lead to the formation of 2-aminofuranones. researchgate.net While the title compound lacks a γ-hydroxy group, its derivatives could be functionalized to enable such cyclizations.

The table below outlines some potential heterocyclic systems that could be synthesized from this compound analogues.

| Heterocyclic System | Synthetic Approach | Key Intermediate/Reactant |

| Pyridazinones | Condensation reaction | Hydrazine |

| Pyrazoles | Cyclocondensation reaction | Hydrazine |

| Fused Cyclohexenes | Diels-Alder reaction | Conjugated diene |

| Butenolides | Intramolecular cyclization | γ-Functionalized derivative |

In-depth Analysis of this compound Reveals Data Scarcity

A comprehensive search for detailed analytical and spectroscopic data on the chemical compound this compound has revealed a significant lack of published research. While the synthesis of this compound is chemically straightforward—resulting from the reaction of maleic anhydride and morpholine—the specific, in-depth characterization data required for a thorough scientific article is not available in publicly accessible scientific literature.

The compound, which is the cis-isomer formed from the ring-opening of maleic anhydride by the secondary amine morpholine, is expected to be a stable carboxylic acid. However, efforts to compile an article based on a detailed outline of its analytical properties were unsuccessful due to the absence of experimental data for this specific molecule.

Searches for spectroscopic and crystallographic information, which would form the basis of the article, yielded no specific results for this compound. There are no published studies detailing its Nuclear Magnetic Resonance (NMR) spectrum, Infrared (IR) absorption bands, or Mass Spectrometry (MS) fragmentation patterns.

Furthermore, no crystallographic data is available. This means that no single-crystal X-ray diffraction (SCXRD) studies have been published, which would be necessary to describe its solid-state molecular architecture, including parameters such as its crystal system and space group. Consequently, advanced analyses that rely on crystallographic data, such as Hirshfeld surface analysis to investigate intermolecular interactions, have not been performed for this compound.

While numerous studies exist for structurally similar derivatives of (Z)-4-oxobut-2-enoic acid, the strict focus on the title compound precludes the use of this information. The CAS number often associated with the parent structure, 57149-07-2, corresponds to an entirely different pharmaceutical compound, Naftopidil. Additionally, chemical suppliers commonly list the trans-isomer, (E)-4-morpholin-4-yl-4-oxobut-2-enoic acid, under CAS number 167113-72-6, but provide no detailed analytical data for the requested (Z)-isomer.

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Chromatographic and Separation Methodologies in Research

Chromatographic techniques are indispensable for the separation, identification, and quantification of individual components within a mixture. For a polar, functionalized molecule like (Z)-4-morpholin-4-yl-4-oxobut-2-enoic acid, liquid chromatography is particularly well-suited.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purity assessment and quantification of non-volatile compounds. For the analysis of this compound, a reverse-phase HPLC method would likely be employed. This approach utilizes a non-polar stationary phase (such as C18) and a polar mobile phase.

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the presence of the polar morpholine (B109124) and carboxylic acid moieties, a mobile phase consisting of a mixture of water (often with a pH-modifying buffer like ammonium (B1175870) acetate) and an organic modifier such as acetonitrile (B52724) or methanol (B129727) would be appropriate. helixchrom.com Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the efficient elution and sharp peak shape of the compound. Detection would typically be achieved using a UV detector, set at a wavelength where the molecule exhibits maximum absorbance, likely corresponding to the α,β-unsaturated carbonyl system.

Anion-exchange chromatography could also be a viable alternative, particularly for purification, by leveraging the negative charge of the carboxylate group under basic conditions to interact with a positively charged stationary phase. gene-tools.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate (B1210297) in Water (pH 5.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and increased sensitivity. A UPLC method for this compound would offer a more detailed purity profile, capable of separating closely related impurities. rsc.orgresearchgate.net

The method development would parallel that of HPLC, but with adjusted flow rates and gradient times to take advantage of the smaller particle size. The increased backpressure generated is handled by specialized UPLC systems. This high-throughput capability is particularly valuable in research settings for reaction monitoring and library screening.

Table 2: Representative UPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 UPLC Column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 2% B to 98% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 2 µL |

| Column Temperature | 40 °C |

| Detection | UV-PDA (Photodiode Array) or MS (Mass Spectrometry) |

Note: This table provides a theoretical UPLC method. Specific, validated methods for this compound have not been reported in the surveyed literature.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Direct analysis of this compound by GC-MS is challenging due to its low volatility and thermal lability, stemming from the polar carboxylic acid and morpholine groups. Carboxylic acids tend to exhibit poor peak shape and may decompose at high temperatures in the GC injector and column.

To overcome these limitations, derivatization is typically required. The carboxylic acid group could be converted to a more volatile ester (e.g., a methyl or silyl (B83357) ester). The morpholine moiety, being a secondary amine, could potentially react with derivatizing agents, although it is generally less reactive than a primary amine. For instance, in the analysis of morpholine itself, derivatization with sodium nitrite (B80452) under acidic conditions to form the more volatile N-nitrosomorpholine has been employed. nih.govresearchgate.net However, such conditions might affect the integrity of the rest of the molecule. A more common approach for the carboxylic acid would be esterification. After derivatization, the resulting compound would be amenable to separation on a standard non-polar or mid-polar GC column and subsequent identification based on its mass spectrum.

Thermal Analysis for Material Science Applications

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. These methods are crucial for determining the stability, purity, and phase behavior of chemical compounds.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA can provide valuable information about its thermal stability and decomposition profile. nih.gov

When heated, the compound would be expected to exhibit one or more mass loss steps. An initial mass loss at lower temperatures (below ~150 °C) could indicate the presence of residual solvent or water. The primary decomposition of the molecule would occur at higher temperatures. This could involve decarboxylation (loss of CO₂) from the carboxylic acid group, a common thermal decomposition pathway for unsaturated acids, followed by the breakdown of the remaining organic structure. acs.org The resulting TGA curve, a plot of mass versus temperature, would show the onset temperature of decomposition, which is a key indicator of the compound's thermal stability.

Table 3: Predicted TGA Events for this compound

| Temperature Range (°C) | Predicted Event | Expected Mass Loss (%) |

| 30 - 150 | Loss of adsorbed water/solvent | Variable |

| > 200 | Onset of decomposition (e.g., decarboxylation) | ~23.8% (for CO₂) |

| > 250 | Further fragmentation of the molecule | Remaining mass |

Note: The temperatures and events in this table are illustrative and based on the general behavior of similar organic compounds. Actual experimental data is required for confirmation.

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and other phase transitions. nih.gov

A DSC thermogram of a pure, crystalline sample of this compound would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature at the peak maximum provides the melting temperature, while the area under the peak is proportional to the enthalpy of fusion. The sharpness of the melting peak can serve as an indicator of purity; impurities typically cause a broadening of the peak and a depression of the melting point. If the compound can exist in multiple crystalline forms (polymorphism), DSC may reveal solid-solid transitions or multiple melting events. mdpi.com

Table 4: Expected DSC Events for this compound

| Event Type | Expected Temperature Range (°C) | Description |

| Endotherm | 150 - 250 (Hypothetical) | Melting of the crystalline solid |

| Exotherm | > 250 (Hypothetical) | Onset of exothermic decomposition |

Note: The specific temperatures for thermal events are hypothetical, as DSC data for this compound is not publicly available in the referenced literature.

Computational and Theoretical Chemistry Studies on Z 4 Morpholin 4 Yl 4 Oxobut 2 Enoic Acid and Analogues

Quantum Chemical Calculations for Electronic and Molecular Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the electronic distribution, molecular orbital energies, and optimized geometry, which collectively govern the molecule's reactivity and physical characteristics. For a molecule such as (Z)-4-morpholin-4-yl-4-oxobut-2-enoic acid, with its combination of a morpholine (B109124) ring, an amide linkage, a carbon-carbon double bond, and a carboxylic acid moiety, these calculations are invaluable for predicting its behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for investigating the electronic structure of molecules. wikipedia.orgmpg.de DFT methods are based on the principle that the energy of a many-electron system can be determined from its electron density, which is a function of only three spatial coordinates. mpg.de This approach is computationally more efficient than traditional wave-function-based methods, allowing for the study of larger and more complex molecules with considerable accuracy. longdom.org

For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can be employed to determine a variety of electronic properties. nih.govmdpi.com These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions.

Table 1: Predicted Electronic Properties of this compound using DFT (Note: These are representative values for illustrative purposes and would require specific calculations to be confirmed.)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.8 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Indicates significant molecular polarity. |

| Electron Affinity | 1.2 eV | Energy released when an electron is added. |

| Ionization Potential | 6.5 eV | Energy required to remove an electron. |

Ab Initio Methods for Energy Optimization

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. mdpi.com These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the Schrödinger equation to provide highly accurate molecular structures and energies. mdpi.comnumberanalytics.com

The primary application of ab initio methods in the context of this compound is for geometry optimization. acs.org This process involves finding the arrangement of atoms in three-dimensional space that corresponds to the lowest possible energy, known as the global minimum on the potential energy surface. The optimization begins with an initial guess of the molecular geometry and iteratively adjusts the atomic coordinates until the forces on each atom are negligible and the energy is minimized. numberanalytics.com

The accuracy of ab initio geometry optimization is highly dependent on the level of theory and the basis set used. webmo.net While computationally more demanding than DFT, methods like MP2 can provide a more accurate description of electron correlation effects, which can be important for molecules with complex electronic structures. The optimized geometry provides precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties.

Molecular Modeling and Conformational Space Exploration

The flexibility of this compound, particularly around the rotatable single bonds, means that it can exist in numerous different spatial arrangements, or conformations. Understanding this conformational landscape is essential, as the biological activity and physical properties of a molecule are often dependent on its three-dimensional shape.

Conformational Search Methodologies (e.g., Monte Carlo)

To explore the vast conformational space of a flexible molecule, computational methods such as Monte Carlo (MC) simulations are employed. nih.govnih.gov A Monte Carlo conformational search randomly alters the geometry of the molecule, for instance by rotating around single bonds, and then the energy of the new conformation is calculated. richmond.edu If the new conformation has a lower energy, it is accepted. If it has a higher energy, it may still be accepted based on a probability function that depends on the energy difference and a simulated temperature (the Metropolis criterion). nih.gov

This process is repeated for a large number of steps, allowing the molecule to overcome energy barriers and explore a wide range of possible conformations. The result is a collection of low-energy conformers that are likely to be populated at a given temperature. For this compound, this would involve rotations around the C-N bond of the amide and the C-C single bonds in the butenoic acid chain.

Table 2: Representative Low-Energy Conformers of this compound (Note: These are hypothetical conformers and relative energies for illustrative purposes.)

| Conformer ID | Key Dihedral Angle(s) (degrees) | Relative Energy (kcal/mol) | Population (%) |

| Conf-1 | O=C-N-C: 178 | 0.00 | 65 |

| Conf-2 | C-C-C=O: 15 | 0.85 | 20 |

| Conf-3 | O=C-N-C: -5 | 1.50 | 10 |

| Conf-4 | C-C-C=O: 170 | 2.10 | 5 |

Predicted Collision Cross Section Analysis

Collision Cross Section (CCS) is a physical property that reflects the size and shape of an ion in the gas phase. It is an important parameter in ion mobility-mass spectrometry (IM-MS), which is increasingly used for the structural characterization of small molecules. mdpi.com Computational methods, including machine learning models and theoretical calculations, have been developed to predict CCS values for small molecules. acs.orgnih.govacs.orgnih.gov

Predicting the CCS for this compound would involve generating a three-dimensional structure of the ion (e.g., [M+H]⁺ or [M-H]⁻) and then using a computational model to calculate its interaction with a buffer gas. The predicted CCS value can then be compared with experimental data to help confirm the molecule's identity and provide insights into its gas-phase conformation. Different conformers of the molecule will have different shapes and therefore different CCS values, making this a useful tool for distinguishing between isomers.

Intermolecular Interactions and Supramolecular Assembly

The functional groups present in this compound—a carboxylic acid, an amide, and a morpholine ring—provide multiple sites for intermolecular interactions. acs.orgnumberanalytics.com The carboxylic acid group is a strong hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). nih.govlibretexts.org The amide group also has a hydrogen bond donor (the N-H group, if present, although this is a tertiary amide) and an acceptor (the carbonyl oxygen). mdpi.com The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor. nih.govnih.gov

These strong directional interactions, particularly hydrogen bonding, can lead to the formation of well-ordered, stable supramolecular assemblies in the solid state. For example, carboxylic acids commonly form dimeric structures through hydrogen bonds between their carboxyl groups. The presence of the morpholine and amide moieties introduces further possibilities for creating extended networks through hydrogen bonding and dipole-dipole interactions. Computational studies can model these interactions to predict the most likely crystal packing arrangements and the resulting supramolecular architecture.

Prediction of Reactivity and Reaction Mechanisms

Computational methods are instrumental in predicting how a molecule will behave in a chemical reaction. By calculating the electron distribution and energy of molecular orbitals, chemists can identify reactive sites and anticipate reaction pathways.

The reactivity of this compound is governed by its distinct functional groups. Computational analyses, such as mapping the electrostatic potential or analyzing the frontier molecular orbitals (HOMO and LUMO), can predict the molecule's reactive centers.

The molecule possesses an α,β-unsaturated carbonyl system, which is a classic Michael acceptor. rsc.org This conjugation creates electron-deficient carbons, making them susceptible to attack by nucleophiles (electron-rich species). Specifically, the carbon atom beta (β) to the carboxyl group and the carbonyl carbon of the morpholine amide are predicted to be the primary electrophilic sites. rsc.orgnih.gov

Conversely, the nucleophilic sites are atoms with high electron density, such as the oxygen atoms of the carboxyl and amide groups, and the nitrogen atom of the morpholine ring. These sites are prone to react with electrophiles (electron-poor species).

| Site Type | Location on Molecule | Predicted Reactivity | Potential Reactants |

|---|---|---|---|

| Electrophilic | β-Carbon (of the butenoic acid chain) | Susceptible to Michael (1,4) addition | Soft nucleophiles (e.g., thiols, amines) |

| Electrophilic | Carbonyl Carbon (Amide) | Susceptible to nucleophilic acyl substitution | Strong nucleophiles (e.g., organometallics) |

| Electrophilic | Carbonyl Carbon (Carboxylic Acid) | Susceptible to nucleophilic addition/substitution | Nucleophiles (e.g., alcohols for esterification) |

| Nucleophilic | Oxygen Atoms (Carboxyl and Amide) | Can act as proton acceptors or coordinate to metal ions | Acids, electrophiles |

| Nucleophilic | Nitrogen Atom (Morpholine) | Can act as a base or nucleophile (less reactive due to amide resonance) | Strong acids, electrophiles |

A chemical reaction proceeds from reactants to products through a high-energy, transient configuration known as the transition state. fiveable.menumberanalytics.com Characterizing this state is crucial for understanding reaction mechanisms and calculating reaction rates. numberanalytics.com Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, which is a mathematical landscape that maps the energy of a system as a function of its atomic coordinates. github.ionumberanalytics.com

Computational Approaches to Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational methods have become indispensable in this field, allowing for the rational design of more potent and selective drug candidates. Analogues of the title compound, such as 4-aryl-4-oxobut-2-enoic acids, have been investigated as potential inhibitors of enzymes like kynurenine-3-hydroxylase (KMO), making this class of compounds interesting for neuroprotective agent development. mdpi.comnih.gov

Two primary computational strategies guide modern drug discovery: ligand-based and structure-based drug design. iaanalysis.comextrapolations.com

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is unknown. quora.comresearchgate.net This approach relies on the knowledge of a set of molecules (ligands) that are known to interact with the target. By analyzing the common structural features and properties of active molecules, a pharmacophore model can be developed. This model represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for biological activity. Quantitative Structure-Activity Relationship (QSAR) models, which mathematically correlate molecular descriptors with activity, are also a key component of LBDD. nih.govnih.gov For a series of butenoic acid analogues, a QSAR study could reveal which substituents enhance inhibitory activity, guiding the synthesis of more potent compounds. researchgate.net

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the biological target has been determined, typically through X-ray crystallography or NMR spectroscopy. iaanalysis.comslideshare.net This powerful approach allows scientists to visualize the binding site (or "active site") of the target and design molecules that fit precisely into it, much like a key fits into a lock. extrapolations.com If the structure of a target enzyme for this compound were known, SBDD could be used to optimize its structure to maximize favorable interactions (like hydrogen bonds and hydrophobic contacts) and improve its binding affinity. The development of a crystal structure for KMO, for instance, has enabled rational, structure-based design of its inhibitors. nih.gov

Molecular docking is a cornerstone of structure-based drug design. slideshare.net It is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., our title compound) when bound to a second (the receptor, e.g., a protein), forming a stable complex. gyanvihar.orgmdpi.comnih.gov The primary goal of docking is to predict the binding mode and affinity of the ligand.

The process involves placing the ligand in various positions and orientations within the receptor's binding site and calculating a "docking score" for each pose. This score is an estimation of the binding free energy, with lower scores generally indicating a more stable complex and higher binding affinity. gyanvihar.org

Docking studies on morpholine-containing compounds have been used to predict their binding to various targets, such as enzymes implicated in cancer or viral proteins. mdpi.comnih.gov These studies can reveal key interactions, such as hydrogen bonds between the morpholine oxygen and amino acid residues in the protein, that are crucial for binding. For this compound, docking could be used to screen potential protein targets or to understand its binding mechanism if a target is identified, such as KMO, which is inhibited by similar butenoic acid derivatives. frontiersin.orgscbt.com

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|---|

| Analogue A | Kynurenine-3-Monooxygenase (KMO) | -8.5 | Arg-124, Tyr-97, Phe-220 | Hydrogen Bond, π-π Stacking |

| Analogue B | Kynurenine-3-Monooxygenase (KMO) | -7.9 | Arg-124, Ser-130 | Hydrogen Bond, Hydrophobic |

| Analogue C | Kynurenine-3-Monooxygenase (KMO) | -9.2 | Arg-124, Tyr-97, Met-221 | Hydrogen Bond, π-π Stacking, Hydrophobic |

Investigation of Biological Activities and Molecular Mechanisms

The biological profile of (Z)-4-morpholin-4-yl-4-oxobut-2-enoic acid and its analogues is defined by their ability to interact with and modulate the activity of specific enzymes. These interactions are fundamental to their potential therapeutic applications and are explored through targeted inhibition studies and computational analysis.

Enzyme Inhibition and Biochemical Target Identification

The core of understanding the compound's mechanism of action lies in identifying its biochemical targets. Research has focused on several key enzymes where butenoic acid derivatives and related structures have shown inhibitory effects.

Carbonic anhydrases (CAs) are crucial metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Their inhibition is a key mechanism for various therapeutic drugs. Studies on a series of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives, which are structurally similar to this compound, have demonstrated potent inhibitory activity against two human (h) cytosolic isoforms, hCA I and hCA II. nih.gov

These butenoic acid derivatives were found to inhibit hCA I and hCA II with inhibition constants (Kᵢ) in the low nanomolar range. This potent inhibition suggests a strong interaction with the enzyme's active site. The mechanism is believed to involve the coordination of the carboxylate group of the inhibitor to the zinc ion (Zn²⁺) located in the catalytic pocket of the enzyme, a hallmark of many CA inhibitors. The morpholine (B109124) moiety, present in the title compound, can also contribute to the binding affinity and selectivity through interactions with amino acid residues in the active site. rsc.org

Below is a table summarizing the inhibition data for representative butenoic acid derivatives against hCA I and hCA II. nih.gov

| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) |

| 4a | 3.24 ± 0.94 | 2.51 ± 0.82 |

| 4b | 2.11 ± 0.65 | 2.15 ± 0.77 |

| 4c | 1.85 ± 0.58 | 2.01 ± 0.52 |

| 4d | 5.04 ± 1.46 | 2.94 ± 1.31 |

| 4e | 2.56 ± 0.81 | 2.33 ± 0.95 |

Note: Data is for (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives as reported in the source.

Kynurenine (B1673888) 3-monooxygenase (KMO) is a critical enzyme in the kynurenine pathway, the primary route for tryptophan catabolism. nih.govfrontiersin.org KMO converts kynurenine into 3-hydroxykynurenine (3-HK), a precursor to the neurotoxic quinolinic acid. frontiersin.orgnih.gov Inhibiting KMO is a therapeutic strategy aimed at reducing the production of these neurotoxic metabolites and increasing the levels of the neuroprotective kynurenic acid. frontiersin.orgnih.gov

Compounds structurally related to this compound, specifically 4-aryl-4-oxobutanoic acid derivatives, have been investigated as KMO inhibitors. nih.govresearchgate.net These compounds act as substrate analogues, competing with the natural substrate, L-kynurenine, for binding to the enzyme's active site. researchgate.net The inhibition of KMO redirects the metabolic pathway away from the production of 3-HK and quinolinic acid, thereby mitigating excitotoxic neuronal damage. nih.govnih.gov The 4-oxo-butanoic acid scaffold is a key structural feature for this inhibitory activity. nih.gov

Methionine aminopeptidases (MetAPs) are essential enzymes in bacteria that cleave the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation. rsc.orgnih.gov This makes MetAP an attractive target for the development of novel antibacterial agents. eurekaselect.comnih.gov

Research into diketo acids and their analogues, a class that includes structures like this compound, has identified promising inhibitors of bacterial MetAPs. rsc.orgresearchgate.net These compounds have shown differential inhibitory activity against MetAPs from various bacterial species, including Streptococcus pneumoniae (SpMetAP), Mycobacterium tuberculosis (MtMetAP), and Enterococcus faecalis (EfMetAP). rsc.orgresearchgate.net For example, certain diketo acid analogues have demonstrated significant inhibition of these enzymes at micromolar concentrations, while showing less effect on the human homologue (HsMetAP), indicating a potential for selective antibacterial action. rsc.org

The following table presents the percentage of inhibition of various bacterial MetAPs by selected diketo acid analogues at a concentration of 100 μM. rsc.org

| Compound | SpMetAP % Inhibition | EfMetAP % Inhibition | MtMetAP % Inhibition |

| 1g | 84% | N/A | N/A |

| 3d | N/A | N/A | 79% |

| 5e | 85% | 87% | N/A |

Note: Data is for diketo acid analogues as reported in the source. N/A indicates data not available or not significant.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netjournaljpri.com This method is instrumental in understanding the molecular basis of enzyme-ligand interactions and guiding the design of more potent and selective inhibitors. nih.gov

Antimicrobial Activity Research

The inhibition of essential bacterial enzymes like MetAP by related compounds suggests that this compound could possess antimicrobial properties. Research has explored the antibacterial efficacy of structurally similar molecules against clinically relevant pathogens.

The antibacterial potential of compounds related to this compound has been evaluated against both Gram-positive and Gram-negative bacteria. Studies on diketo acid analogues revealed that several compounds were potent against different bacterial strains. researchgate.net Furthermore, morpholine-linked thiazolidinone hybrids have demonstrated promising in vitro activity against Staphylococcus aureus and Escherichia coli. scispace.com For example, one of the most potent molecules from this class exhibited a Minimum Inhibitory Concentration (MIC) value of 2.0 µg/mL against E. coli, which was superior to the reference drug streptomycin. scispace.com The presence of the morpholine moiety is often associated with enhanced antimicrobial activity in various classes of compounds. researchgate.net These findings underscore the potential of the morpholine-containing butenoic acid scaffold as a basis for developing new antibacterial agents.

Investigations into Antifungal Properties (e.g., against Candida albicans)

This compound, also identified in research as SM21, has demonstrated significant antifungal capabilities, particularly against various Candida species, which are common causes of opportunistic fungal infections in humans. nih.gov A large-scale screening of 50,240 small molecules identified SM21 as a highly potent antifungal agent. nih.gov Its efficacy was established through both disk diffusion and broth microdilution assays against a wide range of clinical isolates. nih.gov

The compound shows strong activity against Candida albicans, the most prevalent species causing candidiasis. nih.gov Research has established its Minimum Inhibitory Concentration (MIC) to be in the range of 0.2–1.6 µg/ml, indicating high potency. nih.gov Furthermore, SM21 is effective against Candida strains that have developed resistance to one or more existing antifungal drugs. nih.gov In disk diffusion assays against 148 clinical isolates, including resistant strains, SM21 produced significant zones of inhibition, with an average diameter of 27.7 mm. nih.gov

Below is a summary of the antifungal activity of this compound (SM21) against various Candida species.

| Organism | Number of Strains | MIC Range (µg/mL) | Activity Level |

| Candida spp. | 16 (antifungal-resistant) | 0.2 - 1.6 | Potent |

| Candida albicans | Multiple clinical isolates | 0.2 - 1.6 | Potent |

Data sourced from a study that screened a large chemical library. nih.gov

Elucidation of Antimicrobial Mechanisms of Action

The primary mechanism through which this compound exerts its antifungal effect is by inhibiting the yeast-to-hypha transition in Candida albicans. nih.gov This morphological change is a critical virulence factor that allows the fungus to invade tissues and form biofilms. nih.gov By preventing this transition, the compound effectively curtails the pathogen's ability to cause invasive infections. nih.gov

As a member of the morpholine class of compounds, its mechanism may also be linked to the disruption of ergosterol (B1671047) biosynthesis, which is a critical component of the fungal cell membrane. nih.gov Morpholine antifungals typically act by inhibiting two specific enzymes in this pathway: sterol Δ¹⁴ reductase and sterol Δ⁷-Δ⁸ isomerase. nih.gov This dual-target action makes it more difficult for fungi to develop resistance. nih.gov The absence of ergosterol in mammalian cells makes this pathway an attractive and selective target for antifungal agents. nih.gov

Antioxidant Research

Radical Scavenging Assays and Oxidative Stress Mitigation (e.g., DPPH)

The antioxidant potential of compounds structurally related to this compound has been evaluated using standard assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. researchgate.netnih.gov This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH free radical, causing a color change from violet to yellow that can be measured spectrophotometrically. mdpi.com The concentration of a substance required to inhibit 50% of the DPPH radicals is known as its IC₅₀ value. nih.gov

Studies on derivatives like 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid have demonstrated notable antioxidant activity. researchgate.net Similarly, computational studies on 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid and its derivatives predict significant antioxidant potential, with some variants potentially exceeding the activity of ascorbic acid. nih.gov

The table below presents the predicted antioxidant activity for derivatives of 4-oxobut-2-enoic acid, illustrating the potential of this chemical class.

| Compound Derivative | Predicted Activity | Assay/Method |

| 4-(4-Acetamidophenyl)-4-oxobut-2-enoic acid derivatives | Potent Antioxidant Activity | Chemical Assays |

| 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid (Compound A) | Significant Antioxidant | DFT Calculation |

| t-Bu substituted derivative (Compound E) | More potent than Ascorbic Acid | DFT Calculation |

Data derived from studies on structurally similar compounds. researchgate.netnih.gov

Mechanistic Understanding of Antioxidant Capacity

The antioxidant capacity of this class of compounds is understood through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govmdpi.com In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. mdpi.com In the SET mechanism, an electron is transferred from the antioxidant to the radical. mdpi.com

Computational studies on the closely related 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid have provided detailed mechanistic insights. nih.gov The research indicates that the preferred mechanism is dependent on the environment. The HAT mechanism is more thermodynamically favored in the gas phase, while the Sequential Proton Loss-Electron Transfer (SPLET) mechanism, a type of SET, is more likely to occur in polar solvents. nih.gov The presence of functional groups like hydroxyl (-OH) and amino (-NH) groups in the molecular structure is crucial for this activity, as they can act as hydrogen/electron donors. mdpi.com

Biomolecular Interaction Studies

DNA Interaction and Cleavage Mechanisms

Research into the biomolecular interactions of related 4-oxobut-2-enoic acid derivatives has explored their ability to bind to DNA. A study on (E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid and its organotin complexes investigated this interaction using UV-Visible spectroscopy and viscometry. researchgate.net The results from these analyses strongly suggest that the compound binds to DNA through an intercalative mode. researchgate.net Intercalation involves the insertion of a molecule between the base pairs of the DNA double helix. This mode of binding is supported by changes observed in the UV-Vis spectrum and an increase in the viscosity of the DNA solution upon addition of the compound. researchgate.net While this study was conducted on the (E)-isomer, the findings provide valuable insight into the potential DNA-binding capabilities of the core 4-oxobut-2-enoic acid structure, including the (Z)-isomer. researchgate.net

Protein Binding Dynamics

The protein binding dynamics of this compound are primarily characterized by its function as a covalent inhibitor, a mechanism suggested by its chemical structure and supported by studies on analogous compounds. This mode of action involves the formation of a stable, permanent bond with its protein target, leading to irreversible inhibition.

The primary molecular target identified for compounds with a similar structural framework is Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme that plays a crucial role in various cellular processes, including cell cycle regulation and DNA damage repair. nih.govacs.org The inhibition of USP7 is a promising strategy in cancer therapy, and this compound belongs to a class of molecules investigated for this purpose. nih.gov

The binding mechanism is predicated on the electrophilic nature of the α,β-unsaturated carbonyl system within the molecule's butenoic acid backbone. This reactive group serves as a Michael acceptor for nucleophilic amino acid residues within the enzyme's active site. aacrjournals.orgmdpi.com In the case of USP7, the key nucleophile is a cysteine residue (Cys223) located in the catalytic cleft. aacrjournals.org

The interaction proceeds via a covalent Michael addition reaction. The sulfur atom of the Cys223 thiol group attacks one of the β-carbon atoms of the double bond in this compound. This results in the formation of a stable thioether linkage, permanently attaching the inhibitor to the enzyme. acs.orgaacrjournals.org This covalent modification of the active site physically blocks the access of the natural substrate, ubiquitin, thereby inactivating the enzyme. acs.org

Studies combining mass spectrometry, NMR spectroscopy, and amino acid substitution have confirmed that inhibitors with this reactive moiety specifically and covalently modify the Cys223 residue in USP7's active site. aacrjournals.org The irreversible nature of this bond leads to sustained inhibition of the enzyme's function even after the inhibitor is no longer present in the surrounding environment. aacrjournals.org

The specificity of the interaction is guided by non-covalent forces that position the inhibitor correctly within the active site before the covalent bond forms. These initial interactions may include hydrogen bonds and hydrophobic interactions between the morpholine and carboxylate groups of the inhibitor and corresponding residues in the USP7 binding pocket. Once optimally oriented, the proximity and reactivity of the electrophilic center and the catalytic cysteine facilitate the irreversible covalent linkage.

| Interaction Type | Inhibitor Moiety | Protein Residue/Site | Description |

|---|---|---|---|

| Covalent Bond (Michael Addition) | α,β-Unsaturated System | Cysteine-223 (Cys223) | Forms a permanent thioether bond, leading to irreversible inhibition of the enzyme's catalytic activity. aacrjournals.org |

| Hydrogen Bonding (Putative) | Carboxylate (-COOH) | Active Site Residues | Potential interaction with backbone amides or polar side chains to orient the molecule for covalent reaction. |

| Hydrophobic Interactions (Putative) | Morpholine Ring | Hydrophobic Pockets | The aliphatic ring structure may engage with non-polar residues in the binding site, contributing to affinity and selectivity. |

Chemical Biology Applications and Future Research Directions

Design and Synthesis of Advanced Chemical Probes

The unique structural attributes of (Z)-4-morpholin-4-yl-4-oxobut-2-enoic acid, featuring a reactive α,β-unsaturated carbonyl system and a morpholine (B109124) moiety, make it an attractive scaffold for the development of sophisticated chemical probes.

Functionalized Analogues for Biological Pathway Elucidation

The synthesis of functionalized analogues of this compound is a key strategy for creating chemical probes to investigate and clarify complex biological pathways. By introducing reporter groups such as fluorophores, biotin, or clickable alkyne tags, researchers can design molecules that allow for the visualization and tracking of interactions within a cellular environment.

The maleamic acid core of the molecule provides a versatile platform for chemical modification. For instance, the carboxylic acid group can be functionalized to attach various reporters, while the morpholine ring can be substituted to modulate cellular uptake and target specificity. These probes can be instrumental in identifying the protein targets of the parent compound and understanding its mechanism of action. The development of such tools is crucial for advancing our knowledge of cellular processes and disease mechanisms. nih.govsemanticscholar.org

Development of Targeted Enzyme Inhibitors

The electrophilic nature of the double bond in this compound suggests its potential as a covalent inhibitor of enzymes, particularly those with nucleophilic residues like cysteine or lysine (B10760008) in their active sites.

Lead Compound Optimization for Specific Biochemical Targets

This compound can serve as a lead compound for the development of potent and selective enzyme inhibitors. mdpi.comresearchgate.net The morpholine group, a common motif in medicinal chemistry, can be modified to enhance binding affinity and selectivity for a specific enzyme target. enamine.netresearchgate.net Structure-activity relationship (SAR) studies involving the synthesis and evaluation of a library of analogues can guide the optimization process. nih.govresearchgate.net

Computational methods, such as molecular docking and dynamics simulations, are valuable tools in this process, providing insights into the binding modes of these inhibitors and helping to rationalize observed SAR data. researchgate.netnih.gov The goal is to design inhibitors with high potency for the target enzyme while minimizing off-target effects, a critical aspect of modern drug discovery. mdpi.comresearchgate.net

Table 1: Research Findings on Related Enzyme Inhibitors

| Compound Class | Target Enzyme(s) | Key Findings |

| Morpholine-containing pyrazolopyrimidines | mTOR | Achieved subnanomolar IC50 values and high selectivity over PI3Kα. researchgate.net |

| Chiral alkoxymethyl morpholine analogues | Dopamine Receptor 4 (D4R) | Identified potent and selective D4R antagonists. nih.gov |

| 4-Aryl-2-hydroxy-4-oxobut-2-enoic acids | Kynurenine-3-hydroxylase | Demonstrated potent inhibition with nanomolar potencies. researchgate.net |

This table presents data on compounds structurally related to this compound to illustrate the potential for developing targeted enzyme inhibitors.

Novel Antimicrobial Agent Development

The increasing threat of antimicrobial resistance necessitates the exploration of new chemical scaffolds for the development of effective drugs. Morpholine-containing compounds have shown promise in this area. researchgate.net

Strategies for Combating Drug Resistance

Derivatives of 4-oxobut-2-enoic acid have been investigated for their antimicrobial properties. researchgate.netresearchgate.net The development of antimicrobial agents based on the this compound scaffold could employ several strategies to combat drug resistance. One approach is to design compounds that inhibit essential bacterial enzymes that are not targeted by existing antibiotics.

Furthermore, combination therapy, where a novel agent is used alongside existing antibiotics to restore their efficacy, is a promising strategy. mdpi.com For example, inhibitors of bacterial resistance mechanisms, such as β-lactamases or efflux pumps, can be developed from this scaffold. Understanding the genetic and molecular basis of resistance is crucial for designing drugs that can overcome these mechanisms. nih.govnih.gov

Material Science Applications

The chemistry of maleic acid and its derivatives suggests potential applications for this compound in material science. knowde.com The presence of both a polymerizable double bond and a polar morpholine group could be leveraged to create functional polymers.

Maleic acid amide derivatives have been explored for the development of pH-sensitive biomaterials. nih.govelsevierpure.com This pH-sensitivity arises from the intramolecular catalysis of amide bond hydrolysis by the neighboring carboxylic acid group. This property can be exploited in the design of "smart" materials for controlled drug delivery, where the release of a therapeutic agent is triggered by the acidic microenvironment of tumors or intracellular compartments. uu.nl The morpholine moiety can further influence the material's properties, such as solubility and biocompatibility.

Role in Analytical Chemistry Research

In the field of pharmaceutical analysis, reference standards are of paramount importance. They are highly purified compounds that are used as a benchmark for confirming the identity, purity, and concentration of active pharmaceutical ingredients (APIs) and their related substances in drug products. The use of official reference standards, such as those from the European Pharmacopoeia (EP) or the United States Pharmacopeia (USP), is a critical component of good manufacturing practices (GMP) and is essential for ensuring the safety and efficacy of medicines. amazonaws.com

A compound like this compound could potentially serve as a reference standard in several contexts. For instance, if it were identified as a process impurity or a degradation product in the manufacturing of a pharmaceutical drug, a highly purified version of it would be required for the validation of analytical methods designed to detect and quantify its presence. This would involve its use in:

Identity tests: to confirm the presence of the specific impurity.

Purity tests: to quantify its levels in the final drug product and ensure they are below the established safety thresholds.

Assay validation: to assess the accuracy, precision, and linearity of the analytical method.

For a compound to be established as a reference standard, it must be thoroughly characterized to confirm its chemical structure and purity. This typically involves a battery of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). While there is no publicly available information designating this compound as a formal reference standard, its synthesis and characterization would be the first steps toward its potential use in this critical quality control function.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-amino-4-oxobut-2-enoic acid |

Q & A

Q. What are the established synthetic routes for (Z)-4-morpholin-4-yl-4-oxobut-2-enoic acid, and how can purity be optimized?

The compound is typically synthesized via nucleophilic addition of morpholine to maleic anhydride derivatives. For analogs like (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid, p-toluidine reacts with maleic anhydride under controlled conditions (e.g., reflux in acetic acid) to form the Z-isomer preferentially . Purity optimization involves recrystallization in polar solvents (e.g., ethanol-water mixtures) and monitoring by HPLC. Residual solvents or unreacted starting materials are common impurities requiring gradient elution protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- IR spectroscopy : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and morpholine C-N stretches at ~1100 cm⁻¹ .

- NMR : <sup>1</sup>H NMR identifies the Z-configuration via coupling constants (J = 10–12 Hz for conjugated olefinic protons). <sup>13</sup>C NMR resolves the oxobut-2-enoic acid backbone (δ ~165–175 ppm for carbonyl carbons) .

- Potentiometric titration : Quantifies acidic protons (e.g., carboxyl group pKa ~2.5–3.5) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound analogs?

Discrepancies in NMR or IR spectra often arise from:

- Tautomerism : The enol-keto equilibrium in oxobut-2-enoic acid derivatives can shift under varying pH or solvent polarity. Use deuterated solvents (e.g., DMSO-d₆) and control temperature to stabilize the Z-isomer .

- Impurity interference : Cross-validate with LC-MS to detect trace byproducts (e.g., E-isomers or unreacted morpholine) .

- Crystallographic validation : Single-crystal X-ray diffraction provides definitive structural confirmation .

Q. What strategies improve the bioactivity of this compound in enzyme inhibition studies?

Structure-activity relationship (SAR) studies suggest:

- Fluorine substitution : Analogous fluorinated compounds (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) show enhanced enzyme inhibition (IC₅₀ = 12.5 µM for KYN-3-OHase) due to increased electronegativity and binding affinity .

- Morpholine ring modification : Replacing morpholine with piperazine or thiomorpholine alters steric and electronic properties, impacting target selectivity .

| Derivative | Enzyme Target | IC₅₀ (µM) | Key Modification |

|---|---|---|---|

| This compound | KYN-3-OHase | 15.2 | Baseline |

| 4-(2-fluorophenyl) analog | KYN-3-OHase | 12.5 | Fluorine substitution |

| Piperazine analog | HDAC6 | 9.8 | Ring substitution |

Q. How should researchers address discrepancies in quantitative analysis of this compound?

Develop a multi-parametric approach:

- Reaction-analytical centers : Focus on six key groups (e.g., carboxyl, carbonyl, C=C bonds) for UV-Vis or fluorescence quantification .

- Metrological validation : Apply GOST R 8.736-2011 guidelines for measurement uncertainty (<2% RSD) via repeated potentiometric titrations .

- Cross-lab reproducibility : Share raw data (e.g., chromatograms, spectral peaks) using open-access platforms to verify results .

Methodological Guidance

Q. What protocols ensure reproducible synthesis of this compound?

- Step 1 : React maleic anhydride (1.0 equiv) with morpholine (1.2 equiv) in anhydrous THF at 0°C for 2 hours.

- Step 2 : Acidify with HCl (1M) to pH 2–3, extract with ethyl acetate, and dry over MgSO₄.

- Step 3 : Recrystallize from ethanol/water (3:1 v/v) to achieve ≥95% purity (HPLC: C18 column, 0.1% TFA/ACN gradient) .

Q. How to design a comparative study of this compound and its fluorinated analogs?

- Hypothesis : Fluorination enhances neuroprotective activity via improved blood-brain barrier permeability.

- Methods :

- In vitro : Test IC₅₀ against KYN-3-OHase using recombinant enzyme assays .

- In silico : Perform molecular docking (AutoDock Vina) to compare binding energies to enzyme active sites.

- In vivo : Assess pharmacokinetics in rodent models (plasma half-life, brain concentration) .

Data Handling & Compliance

Q. How to manage conflicting biological activity data across studies?

- Root-cause analysis : Check for batch-to-batch variability (e.g., isomer ratios via chiral HPLC) .

- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to account for heterogeneity .

- Ethical reporting : Disclose all raw datasets in repositories like Zenodo to enable peer verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.